14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-amine
CAS No.:
Cat. No.: VC13642352
Molecular Formula: C16H26N2O7
Molecular Weight: 358.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H26N2O7 |
|---|---|
| Molecular Weight | 358.39 g/mol |
| IUPAC Name | 2-[2-[2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
| Standard InChI | InChI=1S/C16H26N2O7/c17-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-16-3-1-15(2-4-16)18(19)20/h1-4H,5-14,17H2 |
| Standard InChI Key | QRXXGASYSVINNJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1[N+](=O)[O-])OCCOCCOCCOCCOCCN |
| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OCCOCCOCCOCCOCCN |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a 14-atom PEG chain (3,6,9,12-tetraoxatetradecane) terminated by an amine group at one end and a 4-nitrophenoxy group at the opposite end. The PEG backbone ensures water solubility, while the nitrophenyl group introduces aromaticity and reactivity. The amine terminus allows for further functionalization via nucleophilic reactions.
Key Molecular Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₆N₂O₇ | |
| Molecular Weight | 358.39 g/mol | |
| IUPAC Name | 2-[2-[2-[2-[2-(4-Nitrophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
| SMILES | C1=CC(=CC=C1N+[O-])OCCOCCOCCOCCOCCN |
The PEG chain’s length (five ethylene oxide units) balances hydrophilicity and steric bulk, making it suitable for drug delivery systems requiring controlled release .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized through a multi-step process involving:
-
Ethoxylation: Sequential addition of ethylene oxide to a nitrophenol precursor to form the PEG backbone.
-
Amine Functionalization: Introduction of the terminal amine group via Gabriel synthesis or reductive amination .
-
Purification: Chromatographic separation (e.g., silica gel with methanol/dichloromethane gradients) to isolate the product .
A representative synthesis from patent literature involves reacting 4-nitrophenol with tetraethylene glycol ditosylate, followed by amine substitution at the terminal position . Reaction yields typically range from 60–70% after optimization .
Reactivity and Stability
-
Nitro Group: Undergoes reduction to an amine under catalytic hydrogenation (H₂/Pd-C), enabling conversion to a more reactive aniline derivative.
-
Amine Group: Participates in acylations, alkylations, and Schiff base formations, facilitating bioconjugation.
-
Stability: Sensitive to prolonged UV exposure due to the nitro group’s photolability. Storage recommendations include inert atmospheres and amber glassware.
Applications in Scientific Research
Drug Delivery Systems
The compound serves as a linker in PROTACs, molecules designed to degrade disease-causing proteins. Its PEG spacer ensures proper orientation between the target-binding ligand and the E3 ubiquitin ligase recruiter, enhancing proteasomal degradation efficiency . For example, in a patented Raf-degrading conjugate, the compound linked a BRAF inhibitor to a cereblon ligand, achieving >80% protein degradation in melanoma cell lines .
Surfactant and Emulsifier
The amphiphilic nature enables use in nanoemulsions and micellar drug carriers. Comparative studies with nonylphenol-PEG analogs (e.g., Nonoxynol-5) show superior stability in aqueous buffers (critical micelle concentration = 0.1 mM) .
Analytical Chemistry
As a derivatization agent in mass spectrometry, the nitro group enhances ionization efficiency for low-abundance peptides. In one study, it improved detection limits by 10-fold compared to underivatized samples.
Comparative Analysis with Related Compounds
The nitro group enhances chemical versatility compared to nonylphenol derivatives, albeit at the cost of increased photolability .
Challenges and Future Directions
Limitations
-
Synthetic Complexity: Multi-step synthesis reduces scalability.
-
Stability Issues: Nitro group degradation under reducing conditions limits in vivo applications.
Research Opportunities
-
Stabilized Derivatives: Developing nitro-to-amine protected analogs for improved shelf life.
-
Targeted Therapies: Integrating the compound into antibody-drug conjugates (ADCs) for cancer treatment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume